molecular formula C18H20FN5O3 B7171677 N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide

N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide

Cat. No.: B7171677
M. Wt: 373.4 g/mol
InChI Key: IAJWNXBYJDWZGF-UHFFFAOYSA-N
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Description

N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O3/c1-10-20-17(27-23-10)11-4-6-24(7-5-11)18(26)22-15-9-14-12(8-13(15)19)2-3-16(25)21-14/h8-9,11H,2-7H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJWNXBYJDWZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCN(CC2)C(=O)NC3=C(C=C4CCC(=O)NC4=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluoro group: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Synthesis of the oxadiazole ring: This can be done by cyclizing hydrazides with carboxylic acids or their derivatives.

    Coupling with piperidine: The final step involves coupling the quinoline and oxadiazole intermediates with piperidine-1-carboxamide under conditions such as peptide coupling reagents (e.g., EDCI, HATU).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline and piperidine moieties.

    Reduction: Reduction reactions can be performed on the oxo group in the quinoline ring.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

    Oxadiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Piperidine derivatives: Such as piperidine itself, used as a precursor in the synthesis of various pharmaceuticals.

Uniqueness

N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide is unique due to the combination of its structural features, which may confer specific biological activities not seen in other compounds. The presence of the fluoro group, oxadiazole ring, and piperidine moiety may contribute to its distinct pharmacological profile.

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